Cas no 791567-84-5 (3,4-diamino-6-(thiophen-2-yl)-4,5-dihydro-1,2,4-triazin-5-one)

3,4-diamino-6-(thiophen-2-yl)-4,5-dihydro-1,2,4-triazin-5-one 化学的及び物理的性質
名前と識別子
-
- 3,4-diamino-6-thien-2-yl-1,2,4-triazin-5(4H)-one
- 3,4-diamino-6-(thiophen-2-yl)-4,5-dihydro-1,2,4-triazin-5-one
- Z57040507
- G26507
- 3,4-diamino-6-thiophen-2-yl-1,2,4-triazin-5-one
- HMS1715N05
- WAY-637196
- 791567-84-5
- 3,4-Diamino-6-(thiophen-2-yl)-1,2,4-triazin-5(4H)-one
- SCHEMBL7026097
- AKOS026728824
- EN300-11233
- CS-0222720
-
- インチ: InChI=1S/C7H7N5OS/c8-7-11-10-5(6(13)12(7)9)4-2-1-3-14-4/h1-3H,9H2,(H2,8,11)
- InChIKey: MQKUSFIXNVZLSY-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 209.03713104Da
- どういたいしつりょう: 209.03713104Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 326
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.1
- トポロジー分子極性表面積: 125Ų
3,4-diamino-6-(thiophen-2-yl)-4,5-dihydro-1,2,4-triazin-5-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-11233-0.1g |
3,4-diamino-6-(thiophen-2-yl)-4,5-dihydro-1,2,4-triazin-5-one |
791567-84-5 | 90% | 0.1g |
$98.0 | 2023-10-26 | |
Enamine | EN300-11233-5.0g |
3,4-diamino-6-(thiophen-2-yl)-4,5-dihydro-1,2,4-triazin-5-one |
791567-84-5 | 90% | 5g |
$1075.0 | 2023-06-18 | |
Enamine | EN300-11233-1.0g |
3,4-diamino-6-(thiophen-2-yl)-4,5-dihydro-1,2,4-triazin-5-one |
791567-84-5 | 90% | 1g |
$371.0 | 2023-06-18 | |
Aaron | AR019OBS-1g |
3,4-diamino-6-(thiophen-2-yl)-4,5-dihydro-1,2,4-triazin-5-one |
791567-84-5 | 90% | 1g |
$536.00 | 2025-02-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1293390-250mg |
3,4-Diamino-6-(thiophen-2-yl)-4,5-dihydro-1,2,4-triazin-5-one |
791567-84-5 | 95% | 250mg |
¥858.00 | 2024-07-28 | |
Enamine | EN300-11233-1g |
3,4-diamino-6-(thiophen-2-yl)-4,5-dihydro-1,2,4-triazin-5-one |
791567-84-5 | 90% | 1g |
$371.0 | 2023-10-26 | |
Enamine | EN300-11233-5g |
3,4-diamino-6-(thiophen-2-yl)-4,5-dihydro-1,2,4-triazin-5-one |
791567-84-5 | 90% | 5g |
$1075.0 | 2023-10-26 | |
1PlusChem | 1P019O3G-50mg |
3,4-diamino-6-(thiophen-2-yl)-4,5-dihydro-1,2,4-triazin-5-one |
791567-84-5 | 90% | 50mg |
$140.00 | 2024-04-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1293390-1g |
3,4-Diamino-6-(thiophen-2-yl)-4,5-dihydro-1,2,4-triazin-5-one |
791567-84-5 | 95% | 1g |
¥2527.00 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1293390-100mg |
3,4-Diamino-6-(thiophen-2-yl)-4,5-dihydro-1,2,4-triazin-5-one |
791567-84-5 | 95% | 100mg |
¥701.00 | 2024-07-28 |
3,4-diamino-6-(thiophen-2-yl)-4,5-dihydro-1,2,4-triazin-5-one 関連文献
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Keiji Murayama,Frédéric Rosu,Hiromu Kashida,Hiroyuki Asanuma Chem. Sci., 2013,4, 3693-3698
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Fuchuan Guo,Tianqi Zi,Liyan Liu,Rennan Feng,Changhao Sun Food Funct., 2017,8, 2455-2464
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
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Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
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Weiping Li,Long Li,Shenguang Ge,Xianrang Song,Lei Ge,Mei Yan,Jinghua Yu Chem. Commun., 2013,49, 7687-7689
3,4-diamino-6-(thiophen-2-yl)-4,5-dihydro-1,2,4-triazin-5-oneに関する追加情報
Exploring the Properties and Applications of 3,4-diamino-6-(thiophen-2-yl)-4,5-dihydro-1,2,4-triazin-5-one (CAS No. 791567-84-5)
In the realm of heterocyclic chemistry, 3,4-diamino-6-(thiophen-2-yl)-4,5-dihydro-1,2,4-triazin-5-one (CAS No. 791567-84-5) stands out as a compound of significant interest due to its unique structural features and potential applications. This molecule combines a triazinone core with a thiophene substituent, making it a versatile building block in pharmaceutical and materials science research. Researchers and industry professionals are increasingly focusing on this compound, driven by its promising properties and the growing demand for novel heterocyclic frameworks.
The molecular structure of 3,4-diamino-6-(thiophen-2-yl)-4,5-dihydro-1,2,4-triazin-5-one features a 1,2,4-triazin-5-one ring system, which is known for its electron-rich nature and ability to participate in diverse chemical reactions. The presence of two amino groups at the 3 and 4 positions enhances its reactivity, enabling it to serve as a precursor for the synthesis of more complex molecules. The thiophene moiety, a five-membered aromatic ring containing sulfur, contributes to the compound's electronic properties, making it valuable in the development of organic semiconductors and optoelectronic materials.
One of the most compelling aspects of 3,4-diamino-6-(thiophen-2-yl)-4,5-dihydro-1,2,4-triazin-5-one is its potential in drug discovery. The triazinone scaffold is a common motif in medicinal chemistry, often associated with bioactive molecules exhibiting antimicrobial, antiviral, and anticancer activities. Recent studies have explored the incorporation of thiophene derivatives into drug candidates, as they can improve pharmacokinetic properties and target specificity. This compound, with its dual functionality, is being investigated for its role in designing next-generation therapeutics, particularly in areas such as central nervous system (CNS) disorders and infectious diseases.
Beyond pharmaceuticals, 3,4-diamino-6-(thiophen-2-yl)-4,5-dihydro-1,2,4-triazin-5-one has garnered attention in the field of materials science. The thiophene unit is a key component in conductive polymers and organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic cells. Researchers are exploring how the triazinone core can modify the electronic properties of these materials, potentially leading to improved performance in energy storage and conversion devices. This aligns with the global push toward sustainable technologies and the increasing demand for green chemistry solutions.
The synthesis of 3,4-diamino-6-(thiophen-2-yl)-4,5-dihydro-1,2,4-triazin-5-one typically involves the condensation of thiophene-2-carboxaldehyde with diaminoguanidine, followed by cyclization under controlled conditions. Optimizing the yield and purity of this compound remains a focus for chemists, as these factors are critical for its application in high-value industries. Advances in catalytic methods and flow chemistry are expected to further streamline its production, making it more accessible for research and commercial use.
In the context of market trends, the demand for specialized heterocyclic compounds like 3,4-diamino-6-(thiophen-2-yl)-4,5-dihydro-1,2,4-triazin-5-one is on the rise. Pharmaceutical companies and material science firms are actively seeking novel chemical entities to drive innovation in their respective fields. This compound's unique combination of amino groups, triazinone, and thiophene functionalities positions it as a valuable asset in the competitive landscape of fine chemicals.
For researchers and industry professionals, understanding the structure-activity relationship (SAR) of 3,4-diamino-6-(thiophen-2-yl)-4,5-dihydro-1,2,4-triazin-5-one is essential. Computational chemistry and molecular modeling techniques are being employed to predict its behavior in various environments and to design derivatives with enhanced properties. These efforts are supported by the growing availability of high-throughput screening tools and artificial intelligence (AI)-driven drug discovery platforms.
In conclusion, 3,4-diamino-6-(thiophen-2-yl)-4,5-dihydro-1,2,4-triazin-5-one (CAS No. 791567-84-5) represents a fascinating intersection of chemistry, biology, and materials science. Its multifaceted applications, from drug development to advanced materials, highlight its potential to address some of the most pressing challenges in modern science. As research continues to uncover new possibilities for this compound, it is poised to play a pivotal role in shaping the future of heterocyclic chemistry and beyond.
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